molecular formula C10H11ClO4 B3277184 Methyl 4-chloro-3,5-dimethoxybenzoate CAS No. 65566-15-6

Methyl 4-chloro-3,5-dimethoxybenzoate

Cat. No.: B3277184
CAS No.: 65566-15-6
M. Wt: 230.64 g/mol
InChI Key: IKWUWBWADVGEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3,5-dimethoxybenzoate: is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and methoxy groups at the 3- and 5-positions. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3,5-dimethoxybenzoate can be synthesized through the esterification of 4-chloro-3,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-chloro-3,5-dimethoxybenzoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield alcohols.

Scientific Research Applications

Chemistry: Methyl 4-chloro-3,5-dimethoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving esterases and other related enzymes.

Medicine: While not a drug itself, this compound is used in the synthesis of medicinal compounds, particularly those with anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, it is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3,5-dimethoxybenzoate involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The chlorine and methoxy substituents influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    Methyl 4-chlorobenzoate: Lacks the methoxy groups, making it less reactive in certain substitution reactions.

    Methyl 3,5-dimethoxybenzoate: Lacks the chlorine atom, affecting its overall reactivity and applications.

    Methyl 4-methoxybenzoate: Contains only one methoxy group, leading to different chemical properties and uses.

Uniqueness: Methyl 4-chloro-3,5-dimethoxybenzoate is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and versatility in synthetic applications. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 4-chloro-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWUWBWADVGEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222116
Record name Benzoic acid, 4-chloro-3,5-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65566-15-6
Record name Benzoic acid, 4-chloro-3,5-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65566-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-3,5-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-3,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-3,5-dimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-3,5-dimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-3,5-dimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-3,5-dimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-3,5-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.